1-[4-(4-chloro-2-methylphenoxy)butanoyl]piperidine
Description
Synthesis Analysis
Synthesis of structurally similar compounds often involves multistep reactions, starting from basic chemical precursors to achieve the desired molecular framework. The synthesis of related piperidine derivatives involves a sequence of chemical reactions, including acylation, sulfonation, and substitution, to yield key intermediates and final products. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, was accomplished through a three-step process from piperidin-4-ylmethanol, demonstrating the complexity and precision required in synthesizing such compounds (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this class is often elucidated using X-ray crystallography, revealing intricate details about their conformation and interactions. For instance, the molecular structure of related compounds has been determined, showing how hydrogen bonding and π-interactions play a crucial role in stabilizing the molecular and crystal structure (Khan et al., 2013).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, underpinning their versatile chemical properties. Reactions such as the Mannich reaction have been employed in synthesizing piperazine derivatives, showcasing the chemical reactivity and potential applications of piperidine-based compounds in creating complex molecular structures with significant biological activities (Prabawati, 2016).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. For related compounds, crystallographic studies reveal their solid-state structure, providing insights into their physical properties and how they influence the compound's stability and reactivity (Aydinli et al., 2010).
Chemical Properties Analysis
The chemical properties of "1-[4-(4-chloro-2-methylphenoxy)butanoyl]piperidine" and related compounds are defined by their functional groups, which determine their reactivity, polarity, and interaction with other molecules. Studies on similar compounds highlight the importance of understanding these chemical properties for predicting reactivity and potential applications in synthesis and medicinal chemistry (Zhou et al., 1999).
properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-1-piperidin-1-ylbutan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-13-12-14(17)7-8-15(13)20-11-5-6-16(19)18-9-3-2-4-10-18/h7-8,12H,2-6,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRDOZZWZGOJQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.